molecular formula C14H26NO8- B14782757 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1-(1,1-dimethylethyl) ester

3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1-(1,1-dimethylethyl) ester

Cat. No.: B14782757
M. Wt: 336.36 g/mol
InChI Key: FRMJMYYWQYLTQT-UHFFFAOYSA-M
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Description

t-Boc-Aminooxy-PEG3-acid is a polyethylene glycol (PEG) derivative that contains a tert-butoxycarbonyl (Boc)-protected aminooxy group and a terminal carboxylic acid. This compound is widely used as a PEG linker in various chemical and biological applications due to its hydrophilic properties, which enhance solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

t-Boc-Aminooxy-PEG3-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe terminal carboxylic acid is then introduced to complete the synthesis .

Industrial Production Methods

In industrial settings, the production of t-Boc-Aminooxy-PEG3-acid involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Mechanism of Action

The mechanism of action of t-Boc-Aminooxy-PEG3-acid involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by the activation of the terminal carboxylic acid using reagents such as EDC or HATU. The Boc-protected aminooxy group can be deprotected under mild acidic conditions to yield the free aminooxy group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Boc-Aminooxy-PEG3-acid is unique due to its combination of a Boc-protected aminooxy group and a terminal carboxylic acid, which allows for versatile chemical modifications and enhanced solubility in aqueous media. This makes it particularly useful in applications requiring stable amide bond formation and easy deprotection under mild conditions .

Properties

Molecular Formula

C14H26NO8-

Molecular Weight

336.36 g/mol

IUPAC Name

3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C14H27NO8/c1-14(2,3)23-13(18)15-22-11-10-21-9-8-20-7-6-19-5-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17)/p-1

InChI Key

FRMJMYYWQYLTQT-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCC(=O)[O-]

Origin of Product

United States

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